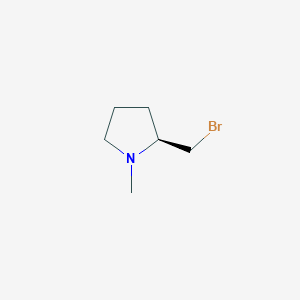

(S)-2-(Bromomethyl)-1-methylpyrrolidine

Description

BenchChem offers high-quality (S)-2-(Bromomethyl)-1-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Bromomethyl)-1-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(bromomethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAMZZQDJIIJX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

An In-depth Technical Guide to (S)-2-(Bromomethyl)-1-methylpyrrolidine: Synthesis, Characterization, and Application in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in modern organic and medicinal chemistry.[1] This scaffold is a prevalent structural motif in a vast array of natural products, including essential amino acids like proline, and is a key component in numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] The significance of pyrrolidine derivatives is profoundly amplified by their chirality. Biological systems, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule.[1] Consequently, the specific stereochemistry of a pyrrolidine-containing therapeutic can dictate its biological activity, efficacy, and safety profile.[1] Beyond pharmaceuticals, these chiral motifs are indispensable as organocatalysts and as ligands for transition metals in asymmetric synthesis, enabling the precise construction of complex chiral molecules.[1]

Overview of (S)-2-(Bromomethyl)-1-methylpyrrolidine as a Key Chiral Synthon

(S)-2-(Bromomethyl)-1-methylpyrrolidine, identified by the CAS Number 60365-88-0 , is a highly valuable chiral building block for synthetic chemists.[1][3][4][5] Its structure features a stereochemically defined pyrrolidine ring in the 'S' configuration, an N-methyl group that influences its electronic and steric properties, and a reactive bromomethyl group.[1] This combination makes it an ideal synthon for introducing the chiral N-methyl-pyrrolidin-2-yl-methyl moiety into target molecules. The carbon-bromine bond serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, which allows for the facile covalent attachment of this chiral fragment to a wide range of molecular scaffolds.[1]

Caption: Logical relationship between the general importance of chiral pyrrolidines and the specific utility of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-2-(Bromomethyl)-1-methylpyrrolidine is provided below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 60365-88-0 | [1][3][4][5] |

| Molecular Formula | C₆H₁₂BrN | [4][5] |

| Molecular Weight | 178.07 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 179.0 ± 13.0 °C (Predicted) | [4] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine originates from readily available chiral pool starting materials. The logical retrosynthetic disconnection leads back to (S)-(-)-1-Methyl-2-pyrrolidinemethanol, which itself can be sourced commercially or prepared from (S)-prolinol.[6]

Synthetic Workflow: Bromination of (S)-(-)-1-Methyl-2-pyrrolidinemethanol

The conversion of the primary alcohol in (S)-(-)-1-Methyl-2-pyrrolidinemethanol to the corresponding bromide is typically achieved under mild conditions to avoid side reactions and preserve stereochemical integrity. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a well-established and reliable method for this transformation.[7]

-

Causality of Reagent Choice: The PPh₃/CBr₄ system is chosen for its high efficiency in converting primary alcohols to alkyl bromides under neutral conditions. The reaction proceeds through a phosphonium salt intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion. This mechanism is highly reliable and generally results in high yields with minimal byproducts that are easily separable (triphenylphosphine oxide and bromoform).

Caption: High-level workflow for the synthesis of the title compound via the Appel reaction.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the bromination of primary alcohols using PPh₃/CBr₄.[7]

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq, e.g., 4.34 mmol, 500 mg).[7]

-

Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition (Phosphine): Add triphenylphosphine (1.3 eq, e.g., 5.64 mmol, 1.48 g) to the solution and stir until it dissolves.[7]

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the initial exotherm upon addition of CBr₄.

-

Reagent Addition (Bromide Source): Add carbon tetrabromide (1.3 eq, e.g., 5.64 mmol, 1.87 g) portion-wise, ensuring the internal temperature does not rise significantly.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product, triphenylphosphine oxide, and residual bromoform. Purify the crude material using column chromatography on silica gel to isolate the pure (S)-2-(Bromomethyl)-1-methylpyrrolidine.

Mechanistic Insights and Synthetic Utility

The primary alkyl bromide functionality of (S)-2-(Bromomethyl)-1-methylpyrrolidine makes it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. This reactivity is the cornerstone of its utility in drug development, allowing for the covalent linkage of the chiral pyrrolidine unit to various nucleophilic fragments.

-

Trustworthiness of the Reaction: The Sₙ2 mechanism is one of the most predictable and reliable reactions in organic synthesis. For a primary alkyl halide like this, the reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This avoids the formation of a carbocation intermediate, thus preventing potential rearrangements or racemization, ensuring the stereochemical integrity of the pyrrolidine core is transferred to the final product.

Caption: Generalized Sₙ2 reaction mechanism of (S)-2-(Bromomethyl)-1-methylpyrrolidine with a nucleophile (Nu⁻).

Hypothetical Kinetic Analysis

To experimentally validate the Sₙ2 pathway, a kinetic study can be performed. The rate law for an Sₙ2 reaction is second-order overall: Rate = k[Substrate][Nucleophile]. The following hypothetical data illustrates this relationship.

| Experiment | Initial [(S)-Bromide] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

| Note: This data is hypothetical and for illustrative purposes, as suggested by kinetic analysis principles.[1] |

As shown in the table, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This first-order dependence on both reactants is the hallmark of an Sₙ2 mechanism.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs across various therapeutic areas. The ability to introduce the chiral (S)-N-methyl-2-pyrrolidinyl-methyl group is particularly valuable for optimizing ligand-receptor interactions and improving pharmacokinetic properties. The introduction of sp³-hybridized, non-planar structures like the pyrrolidine ring can enhance binding affinity, selectivity, and metabolic stability compared to flat, aromatic systems.[2][8]

While specific examples directly using CAS 60365-88-0 are often proprietary, its utility is demonstrated by its role as a precursor to more complex building blocks used in the synthesis of therapeutics. For instance, pyrrolidine derivatives are central to the structure of ACE inhibitors like Captopril and Enalapril, as well as antiviral agents and central nervous system drugs.[9] This synthon provides a direct and reliable route to incorporate the essential chiral element that is critical for the biological activity of these classes of compounds.

References

-

(S)-2-(Bromomethyl)-1-methylpyrrolidine - AbacipharmTech-Global Chemical supplier. [Link]

-

(2S)-2-(bromomethyl)-1-methyl-Pyrrolidine - CAS:60365-88-0 - Sunway Pharm Ltd. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. (S)-2-(Bromomethyl)-1-methylpyrrolidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine | 60365-88-0 [m.chemicalbook.com]

- 5. (2S)-2-(bromomethyl)-1-methyl-Pyrrolidine - CAS:60365-88-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. L-Prolinol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(S)-2-(Bromomethyl)-1-methylpyrrolidine: A Technical Guide for Advanced Synthesis

Abstract

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a pivotal chiral building block in modern medicinal and organic chemistry. Its structure, which features a stereochemically defined pyrrolidine ring and a reactive bromomethyl group, makes it an invaluable synthon for introducing the chiral N-methyl-pyrrolidin-2-yl-methyl moiety into complex molecules.[1] The pyrrolidine scaffold is a dominant structural motif in numerous FDA-approved pharmaceuticals, natural products, and advanced organocatalysts, underscoring the importance of its derivatives.[1][2] This guide provides an in-depth analysis of the physicochemical properties, stereoselective synthesis, and chemical reactivity of (S)-2-(Bromomethyl)-1-methylpyrrolidine, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(S)-2-(Bromomethyl)-1-methylpyrrolidine is typically a colorless to light yellow liquid under standard conditions.[3] The presence of a chiral center at the C2 position dictates its optical activity, a crucial parameter for its application in asymmetric synthesis. The N-methyl group influences the compound's steric and electronic profile, while the bromomethyl group serves as a highly reactive site for nucleophilic substitution reactions.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-(Bromomethyl)-1-methylpyrrolidine

| Property | Value | Reference(s) |

| CAS Number | 60365-88-0 | [1][3][4] |

| Molecular Formula | C₆H₁₂BrN | [3][4] |

| Molecular Weight | 178.07 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 179.0 ± 13.0 °C (Predicted) | [3][4] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 9.26 ± 0.40 (Predicted) | [3][4] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3][4] |

| InChI Key | RALAMZZQDJIIJX-LURJTMIESA-N | [1][5] |

| SMILES | CN1CCC1 | [5] |

Stereoselective Synthesis: The Appleton Reaction

The most reliable and commonly employed method for the synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine is the stereospecific bromination of its precursor, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, also known as N-Methyl-L-prolinol.[3][6] This transformation is typically achieved via an Appel-type reaction, which converts the primary alcohol into the corresponding bromide with high fidelity and inversion of stereochemistry is not a concern due to the reaction mechanism at a primary center.

The causality behind this choice of methodology rests on its mild reaction conditions and high yield. The use of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) forms a phosphonium salt intermediate, which is then readily displaced by the alcohol's hydroxyl group. The subsequent intramolecular rearrangement yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.

Caption: Synthetic workflow for (S)-2-(Bromomethyl)-1-methylpyrrolidine.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

(S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq)[7]

-

Triphenylphosphine (1.3 eq)

-

Carbon tetrabromide (1.3 eq)[6]

-

Dichloromethane (DCM), anhydrous (sufficient volume)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq) and anhydrous dichloromethane.

-

Reagent Addition: The solution is cooled to 0°C in an ice bath. Triphenylphosphine (1.3 eq) is added portion-wise, followed by the careful, slow addition of carbon tetrabromide (1.3 eq).[6] Causality Note: The slow addition of CBr₄ at low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products.

-

Reaction Progression: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring overnight. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure (S)-2-(Bromomethyl)-1-methylpyrrolidine.

Chemical Reactivity and Applications in Drug Discovery

The primary mode of reactivity for (S)-2-(Bromomethyl)-1-methylpyrrolidine is nucleophilic substitution . The carbon atom bonded to the bromine is electrophilic, making it a prime target for a wide range of nucleophiles. This allows for the facile introduction of the chiral pyrrolidine motif into larger, more complex molecular scaffolds.

This reactivity is paramount in drug discovery, where the pyrrolidine ring is a key pharmacophore.[2][8] It is utilized in the synthesis of compounds targeting a variety of therapeutic areas, including neurological disorders and infectious diseases.[7][8] The stereochemistry at the C2 position is often crucial for biological activity, as enantiomers of a drug can have vastly different interactions with chiral biological targets like enzymes and receptors.[1]

Caption: Nucleophilic substitution reactions of the title compound.

Key Application Areas:

-

Chiral Ligand Synthesis: The pyrrolidine framework is central to many high-performance ligands used in asymmetric catalysis. This building block allows for the creation of novel ligands for metal-catalyzed reactions.[1]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[8][9]

-

Neuroscience Research: The N-methylpyrrolidine moiety is present in several neurologically active compounds. This synthon is used to create probes and potential therapeutics for studying neurotransmitter systems.[7]

Safety and Handling

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a reactive chemical intermediate. Based on its structure and GHS classifications for similar compounds, it should be handled with care.[5] It is likely to be harmful if swallowed and may cause skin and eye irritation.[5][10]

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][4]

Conclusion

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a high-value chiral building block with significant utility in synthetic organic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with a reliable and stereospecific synthetic route, make it an accessible and powerful tool for researchers. The reactivity of its bromomethyl group provides a versatile handle for constructing complex molecular architectures, enabling the exploration of novel chemical space in the pursuit of new therapeutics and catalysts. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

ChemBK. (n.d.). Pyrrolidine, 2-(bromomethyl)-1-methyl-, (2S)- Request for Quotation. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). (S)-5-(Bromomethyl)-2-pyrrolidinone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine | 60365-88-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 60365-88-0 | (S)-2-(Bromomethyl)-1-methylpyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine from N-methyl-L-prolinol

Abstract

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereospecific introduction is often a key step in defining the ultimate biological activity of the target molecule. This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine from the readily available starting material, N-methyl-L-prolinol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

N-methyl-L-prolinol, derived from the natural amino acid L-proline, is a versatile chiral starting material in asymmetric synthesis.[1][2] Its conversion to (S)-2-(Bromomethyl)-1-methylpyrrolidine involves the substitution of the primary hydroxyl group with a bromine atom. This transformation is a critical step for further functionalization, enabling nucleophilic substitution reactions to introduce a variety of substituents at the C2 position of the pyrrolidine ring.

The choice of brominating agent is paramount to the success of this synthesis, directly impacting yield, purity, and stereochemical integrity. Reagents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are commonly employed for this type of transformation.[3] This guide will focus on the use of phosphorus tribromide, a reagent known for its efficacy in converting primary alcohols to alkyl bromides with high fidelity via an SN2 mechanism, which ensures inversion of stereochemistry.[3][4] However, since the stereocenter in N-methyl-L-prolinol is at the C2 position and not the carbon bearing the hydroxyl group, the stereochemistry of the final product is retained.

Reaction Mechanism and Rationale for Reagent Selection

The conversion of N-methyl-L-prolinol to (S)-2-(Bromomethyl)-1-methylpyrrolidine using phosphorus tribromide proceeds through a well-established SN2 pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The SN2 Pathway with Phosphorus Tribromide

The reaction is initiated by the nucleophilic attack of the hydroxyl group of N-methyl-L-prolinol on one of the phosphorus atoms of PBr₃. This "activates" the hydroxyl group, converting it into a good leaving group, a dibromophosphite ester.[3] Subsequently, a bromide ion, displaced from the phosphorus, acts as a nucleophile and attacks the carbon atom of the CH₂OH group in a backside attack. This concerted step results in the formation of the C-Br bond and the displacement of the dibromophosphite leaving group, yielding the desired (S)-2-(Bromomethyl)-1-methylpyrrolidine.[3]

Causality of Reagent Choice

-

Phosphorus Tribromide (PBr₃): PBr₃ is favored for the conversion of primary and secondary alcohols to their corresponding bromides because it reliably proceeds via an SN2 mechanism.[3][4] This avoids the formation of carbocation intermediates, which could lead to rearrangements and loss of stereochemical purity, a critical consideration when working with chiral molecules.[4] The reaction conditions are generally mild, which is advantageous for preserving the integrity of the pyrrolidine ring.

-

Alternative Reagents: While other brominating agents exist, they present certain drawbacks for this specific transformation.

-

Thionyl Bromide (SOBr₂): Although analogous to the more common thionyl chloride, thionyl bromide is less stable and can lead to undesired side reactions.[5][6]

-

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, is also effective for converting alcohols to bromides.[7] However, it generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

-

Hydrogen Bromide (HBr): The use of HBr is generally more suitable for tertiary alcohols and can lead to carbocation formation with primary and secondary alcohols, risking racemization or rearrangement.[4]

-

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine from N-methyl-L-prolinol using phosphorus tribromide.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| N-methyl-L-prolinol | C₆H₁₃NO | 115.17 | 34381-71-0 | Starting material, ensure high purity.[8] |

| Phosphorus Tribromide | PBr₃ | 270.69 | 7789-60-8 | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Reaction solvent. Must be dry. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | For quenching and workup. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with N-methyl-L-prolinol (1.0 eq) and anhydrous diethyl ether (10 mL per gram of starting material).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of PBr₃: Phosphorus tribromide (0.4 eq) is dissolved in a minimal amount of anhydrous diethyl ether and added dropwise to the stirred solution of N-methyl-L-prolinol via the dropping funnel over 30 minutes. The temperature should be maintained at 0 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until the effervescence ceases.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by vacuum distillation to yield (S)-2-(Bromomethyl)-1-methylpyrrolidine as a colorless to pale yellow oil.

Safety Considerations

-

Phosphorus Tribromide (PBr₃): PBr₃ is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Diethyl Ether: Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.

-

Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process and generates gas. The addition should be done slowly and with adequate cooling to prevent a runaway reaction.

Characterization

The structure and purity of the synthesized (S)-2-(Bromomethyl)-1-methylpyrrolidine should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to confirm the presence of bromine through its characteristic isotopic pattern.

Visualization of Workflow and Reaction

Synthetic Pathway

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide has detailed a reliable and well-understood method for the synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine from N-methyl-L-prolinol. By employing phosphorus tribromide, the transformation proceeds via an SN2 mechanism, ensuring the retention of stereochemical integrity, which is of utmost importance for its application in the synthesis of chiral pharmaceuticals. The provided experimental protocol, along with the discussion on the rationale behind reagent selection and safety precautions, offers a comprehensive resource for researchers in the field of organic and medicinal chemistry. Adherence to the outlined procedures and safety measures will enable the successful and safe synthesis of this valuable chiral building block.

References

-

(2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine synthesis - ChemicalBook. 7

-

(2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine - ChemicalBook. 9

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. 12

-

PBr3 and SOCl2 - Master Organic Chemistry.

-

An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof - Benchchem.

-

Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? : r/chemhelp - Reddit.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

-

Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis - Benchchem.

-

N-Methyl-L-prolinol - the NIST WebBook - National Institute of Standards and Technology.

-

Thionyl Bromide - Common Organic Chemistry.

-

Can thionyl bromide produce alkyl bromides? - Chemistry Stack Exchange.

-

1-Methylpyrrolidine(120-94-5) 1H NMR spectrum - ChemicalBook.

-

1-Methylpyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 8. N-Methyl-L-prolinol [webbook.nist.gov]

- 9. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine(60365-88-0) 1H NMR [m.chemicalbook.com]

- 10. 1-Methylpyrrolidine(120-94-5) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Chiral purity of (S)-2-(Bromomethyl)-1-methylpyrrolidine

<An In-Depth Technical Guide to the Chiral Purity of (S)-2-(Bromomethyl)-1-methylpyrrolidine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a pivotal chiral building block in modern medicinal chemistry. Its stereochemical integrity is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to its specific enantiomeric form. This guide provides a comprehensive technical overview of the critical aspects of controlling, determining, and maintaining the chiral purity of this important synthetic intermediate. We will delve into the synthetic origins of its chirality, provide a comparative analysis of analytical methodologies for enantiomeric excess (ee) determination, offer a detailed and validated protocol for the gold-standard High-Performance Liquid Chromatography (HPLC) method, and discuss the factors that can compromise chiral stability.

Introduction: The Significance of a Single Stereocenter

In the realm of pharmacology, enantiomers of a chiral drug can exhibit widely different activities. One enantiomer may be therapeutically potent, while the other could be inactive or, in the worst case, responsible for adverse effects. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[1][2] (S)-2-(Bromomethyl)-1-methylpyrrolidine serves as a key precursor for introducing this chiral motif. Consequently, ensuring its enantiomeric purity of >99% is not merely an analytical exercise but a foundational requirement for the synthesis of safe and effective medicines.

Synthetic Pathways and Preservation of Chirality

The enantiomeric purity of (S)-2-(Bromomethyl)-1-methylpyrrolidine is established during its synthesis. The most common and reliable route begins with the naturally occurring and enantiomerically pure amino acid, (S)-proline. This strategy, known as a chiral pool synthesis, leverages a readily available, optically pure starting material to transfer chirality to the final product.

A typical synthetic sequence involves two key steps:

-

Reduction of the Carboxylic Acid: (S)-proline is first N-methylated and then its carboxylic acid functional group is reduced to a primary alcohol, yielding (S)-(1-methylpyrrolidin-2-yl)methanol.

-

Halogenation: The resulting alcohol is then converted to the target bromide. A common method for this transformation is the Appel reaction, using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3]

It is crucial that each step proceeds with high fidelity to avoid racemization—the formation of the unwanted (R)-enantiomer. The bromination step, in particular, must be performed under carefully controlled conditions to prevent side reactions that could compromise the stereocenter.

Caption: Synthesis of the target compound from (S)-proline.

Analytical Methodologies for Chiral Purity Determination

The accurate determination of enantiomeric excess is the cornerstone of quality control for (S)-2-(Bromomethyl)-1-methylpyrrolidine. Several techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the required precision, sample throughput, and available instrumentation.

Caption: Decision tree for selecting a chiral analysis method.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation using HPLC with a Chiral Stationary Phase (CSP) is the most widely used and reliable method.[4] The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times.

-

Expertise & Experience: For basic amines like (S)-2-(Bromomethyl)-1-methylpyrrolidine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[4] Columns such as Daicel's CHIRALCEL® and CHIRALPAK® series have proven effective. Peak tailing, a common issue with basic analytes, can be mitigated by adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[5] This additive masks acidic residual silanols on the silica support, leading to improved peak symmetry.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, offering high resolution and sensitivity.[6][7] The analyte must be sufficiently volatile and thermally stable. While the target compound itself may be amenable to GC, derivatization is often employed to improve chromatographic performance. Cyclodextrin-based chiral capillary columns are commonly used for this purpose.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA) can be a rapid method for determining enantiomeric purity.[8] The CSA forms diastereomeric complexes with the analyte in solution, which can lead to separate, observable signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio. This method is particularly useful for rapid screening but may lack the precision of chromatographic techniques for determining very high ee values.

In-Depth Protocol: Validated Chiral HPLC Method

This section provides a detailed, self-validating protocol for determining the chiral purity of (S)-2-(Bromomethyl)-1-methylpyrrolidine.

Objective: To achieve baseline separation (Resolution Rₛ > 1.5) of the (S)- and (R)-enantiomers and accurately quantify the enantiomeric excess.

Table 1: HPLC Method Parameters

| Parameter | Value | Rationale |

|---|---|---|

| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for this analysis. |

| Chiral Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSP with a history of success for separating amine enantiomers. |

| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Normal phase conditions provide good selectivity. DEA is critical for good peak shape.[5] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | Pyrrolidine ring provides sufficient UV absorbance at lower wavelengths. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |

Step-by-Step Experimental Workflow

-

System Preparation & Equilibration:

-

Install the chiral column.

-

Flush the system with the mobile phase at 0.5 mL/min for 10 minutes, then increase to 1.0 mL/min.

-

Equilibrate the column for at least 60 minutes or until a stable baseline is achieved. The long equilibration is critical for reproducibility with polysaccharide CSPs.

-

-

Standard Preparation:

-

Racemic Standard (for peak identification): Prepare a solution of (rac)-2-(Bromomethyl)-1-methylpyrrolidine at ~0.5 mg/mL in the mobile phase. This is essential to determine the retention times of both the (S) and (R) enantiomers.

-

Sample Solution: Prepare a solution of the (S)-2-(Bromomethyl)-1-methylpyrrolidine sample to be tested at ~0.5 mg/mL in the mobile phase.

-

-

System Suitability Test (SST):

-

Inject the racemic standard solution five times.

-

Acceptance Criteria:

-

The resolution (Rₛ) between the two enantiomer peaks must be ≥ 1.5.

-

The relative standard deviation (RSD) for the peak areas of five replicate injections should be ≤ 2.0%.

-

-

This step validates that the chromatographic system is performing adequately before analyzing any samples.

-

-

Analysis:

-

Inject the sample solution.

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times established with the racemic standard. The larger peak will correspond to the (S)-enantiomer.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess using the formula:

-

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

-

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.[9]

-

-

Factors Affecting Chiral Stability: Preventing Racemization

While (S)-2-(Bromomethyl)-1-methylpyrrolidine is generally stable, its chiral integrity can be compromised under certain conditions. Racemization, the process of converting a pure enantiomer into a mixture of both, can occur. For N-alkyl-2-(halomethyl)pyrrolidines, the primary risk involves mechanisms that temporarily break a bond at the chiral center.

-

pH and Temperature: Strongly basic or acidic conditions, especially when combined with elevated temperatures, should be avoided during workup, purification, and storage. These conditions can facilitate elimination-addition or Sₙ1-type mechanisms that can lead to racemization.

-

Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential racemization over time.

Conclusion

The control and verification of the chiral purity of (S)-2-(Bromomethyl)-1-methylpyrrolidine are non-negotiable aspects of its use in pharmaceutical development. A robust synthetic strategy rooted in the chiral pool, coupled with a validated, high-precision analytical method like chiral HPLC, provides the necessary framework for ensuring quality. By understanding the causal relationships between synthetic choices, analytical parameters, and the compound's inherent stability, researchers can confidently utilize this valuable building block to advance the development of next-generation therapeutics.

References

-

Ibadullayev, A., & Turaev, A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Harada, N., & Nakanishi, K. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2017). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gcms.cz [gcms.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Stability and Storage of (S)-2-(Bromomethyl)-1-methylpyrrolidine

Introduction

(S)-2-(Bromomethyl)-1-methylpyrrolidine (CAS No: 60365-88-0) is a valuable chiral building block in modern organic and medicinal chemistry.[1] Its structure, featuring a stereochemically defined pyrrolidine ring and a reactive bromomethyl group, makes it an essential synthon for introducing the N-methyl-pyrrolidin-2-yl-methyl moiety into complex target molecules.[1] The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, highlighting the importance of reagents that enable its stereospecific installation.[1]

However, the very features that make this compound a potent synthetic tool—namely, the primary alkyl bromide adjacent to a tertiary amine—also render it susceptible to various degradation pathways. Ensuring the chemical integrity of (S)-2-(Bromomethyl)-1-methylpyrrolidine from receipt to reaction is paramount for achieving reproducible and successful synthetic outcomes. Purity loss not only impacts reaction yields but can also introduce complex impurity profiles into downstream materials, complicating purification and analysis.

This guide provides an in-depth analysis of the factors influencing the stability of (S)-2-(Bromomethyl)-1-methylpyrrolidine. We will explore its inherent reactivity, detail the primary degradation mechanisms, and establish field-proven protocols for its optimal storage and handling. The methodologies and recommendations presented herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to maintain the quality and reliability of this critical reagent.

Physicochemical Profile and Inherent Reactivity

Understanding the compound's fundamental properties is the first step in designing a robust storage strategy.

| Property | Value | Reference |

| CAS Number | 60365-88-0 | [2] |

| Molecular Formula | C₆H₁₂BrN | [2] |

| Molecular Weight | 178.07 g/mol | [2] |

| Boiling Point | 179.0 ± 13.0 °C (Predicted) | [2] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Conjugate Acid) | 9.26 ± 0.40 (Predicted) | [2] |

The reactivity of (S)-2-(Bromomethyl)-1-methylpyrrolidine is dominated by two key structural features:

-

The Primary Alkyl Bromide: This functional group is an excellent electrophilic site, making the compound a potent alkylating agent.[3] It is highly susceptible to nucleophilic substitution (SN2) reactions. This inherent reactivity is the basis for its synthetic utility but also a primary driver of its instability.

-

The Tertiary Amine: The nitrogen atom within the pyrrolidine ring is basic and nucleophilic. Its proximity to the electrophilic bromomethyl group creates the potential for intramolecular reactions, a critical degradation pathway that must be controlled.

Key Factors Influencing Stability

The long-term stability of (S)-2-(Bromomethyl)-1-methylpyrrolidine is a function of its environment. Control over the following four factors is critical.

-

Moisture: This is arguably the most significant threat to the compound's integrity. The material is described as moisture-sensitive or hygroscopic.[4] Atmospheric water can act as a nucleophile, leading to the hydrolysis of the C-Br bond to form the corresponding, and likely unwanted, alcohol byproduct.

-

Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. The supplier recommendation to store the material in a freezer at or below -20°C is a direct countermeasure to slow down all potential degradation reactions.[2] Heat can also lead to the release of irritating and hazardous vapors.[5]

-

Atmosphere: The presence of oxygen presents a risk of oxidative degradation. While specific studies on this molecule are scarce, related nitrogen-containing heterocycles are known to undergo oxidation, which can lead to ring-opening or the formation of various oxidized byproducts.[6][7] For this reason, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised to displace both oxygen and moisture.[2]

-

Light: Light, particularly UV light, can provide the activation energy for radical-based reactions. Protecting the material from light by using amber or opaque containers minimizes the risk of photolytic degradation.[5]

-

Chemical Incompatibility: As a reactive alkylating agent, this compound must be stored separately from strong acids, bases, and oxidizing agents to prevent violent or uncontrolled reactions.[5][8]

Predicted Degradation Pathways

Several degradation pathways can compromise the purity of (S)-2-(Bromomethyl)-1-methylpyrrolidine. The three most probable mechanisms are outlined below.

-

Pathway A: Hydrolysis: In the presence of water, the bromide is displaced by a hydroxyl group to form (S)-(1-methylpyrrolidin-2-yl)methanol. This is a classic SN2 reaction with water acting as the nucleophile.

-

Pathway B: Intramolecular Cyclization: The tertiary amine can act as an internal nucleophile, attacking the electrophilic methylene carbon and displacing the bromide. This results in the formation of a strained, bicyclic quaternary ammonium salt, (S)-5-methyl-1-azoniabicyclo[3.1.0]hexane bromide. This is an irreversible process that consumes the active reagent.

-

Pathway C: Elimination: In the presence of a strong base, an E2 elimination reaction can occur to form an exocyclic methylene product, 2-methylene-1-methylpyrrolidine, and HBr. This is less of a storage concern unless the material is contaminated with basic impurities.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine | 60365-88-0 [m.chemicalbook.com]

- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. safety.fsu.edu [safety.fsu.edu]

A Technical Guide to the Spectroscopic Characterization of (S)-2-(Bromomethyl)-1-methylpyrrolidine

This guide provides an in-depth analysis of the expected spectroscopic data for (S)-2-(Bromomethyl)-1-methylpyrrolidine, a key chiral building block in modern organic and medicinal chemistry.[1] Given the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogs to provide a robust framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying, verifying, and utilizing this important synthetic intermediate.

The structure of (S)-2-(Bromomethyl)-1-methylpyrrolidine incorporates a chiral pyrrolidine ring, a fundamental motif in numerous natural products and FDA-approved pharmaceuticals, with a reactive bromomethyl group, making it a valuable synthon for introducing a chiral N-methyl-pyrrolidin-2-yl-methyl moiety.[1] Accurate spectroscopic analysis is therefore paramount for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-2-(Bromomethyl)-1-methylpyrrolidine, providing detailed information about the connectivity and chemical environment of each atom.

The proton NMR spectrum is anticipated to exhibit distinct signals for the protons on the pyrrolidine ring, the N-methyl group, and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms, as well as the ring conformation. The expected chemical shifts and multiplicities are summarized in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for (S)-2-(Bromomethyl)-1-methylpyrrolidine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 (CH) | 2.8 - 3.2 | Multiplet (m) | Chiral center, coupled to H-3 and CH₂Br protons. |

| CH₂Br (a) | 3.4 - 3.6 | Doublet of doublets (dd) | Diastereotopic protons, coupled to each other and H-2. |

| CH₂Br (b) | 3.2 - 3.4 | Doublet of doublets (dd) | Diastereotopic protons, coupled to each other and H-2. |

| H-5 (CH₂) | 2.9 - 3.3 (a), 2.1 - 2.4 (b) | Multiplets (m) | Diastereotopic protons adjacent to nitrogen. |

| H-3 (CH₂) | 1.9 - 2.2 (a), 1.6 - 1.9 (b) | Multiplets (m) | |

| H-4 (CH₂) | 1.7 - 2.0 | Multiplet (m) | |

| N-CH₃ | 2.3 - 2.5 | Singlet (s) |

Causality Behind Predictions: The predictions are based on the analysis of related structures. For instance, in N-methylpyrrolidine, the protons alpha to the nitrogen appear around 2.3-2.5 ppm.[2] The introduction of the electron-withdrawing bromomethyl group at the 2-position is expected to shift the H-2 proton and the adjacent H-5 protons downfield. The diastereotopic nature of the CH₂Br protons arises from the adjacent chiral center, leading to distinct chemical shifts and complex coupling patterns.

The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are presented in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for (S)-2-(Bromomethyl)-1-methylpyrrolidine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (CH) | 65 - 70 |

| CH₂Br | 35 - 40 |

| C-5 (CH₂) | 55 - 60 |

| N-CH₃ | 40 - 45 |

| C-3 (CH₂) | 28 - 33 |

| C-4 (CH₂) | 22 - 27 |

Expert Insights: The chemical shift of the carbon bearing the bromine (CH₂Br) is significantly influenced by the heavy atom effect. The C-2 and C-5 carbons are shifted downfield due to the deshielding effect of the adjacent nitrogen atom. These predictions are corroborated by data from similar pyrrolidine derivatives.[3]

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of (S)-2-(Bromomethyl)-1-methylpyrrolidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).

-

Ensure the sample is free of particulate matter.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse-acquire.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 for natural abundance ¹³C.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-2-(Bromomethyl)-1-methylpyrrolidine will be dominated by absorptions corresponding to C-H, C-N, and C-Br bond vibrations.

Table 3. Predicted IR Absorption Bands for (S)-2-(Bromomethyl)-1-methylpyrrolidine.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2800-3000 | Strong |

| C-N stretch | 1000-1250 | Medium |

| C-Br stretch | 500-600 | Strong |

Authoritative Grounding: The C-H stretching vibrations of the methyl and methylene groups on the pyrrolidine ring are expected in the 2800-3000 cm⁻¹ region.[4] The C-N stretching of the tertiary amine will likely appear in the 1000-1250 cm⁻¹ range. A strong absorption in the fingerprint region, between 500 and 600 cm⁻¹, will be indicative of the C-Br stretching vibration.

-

Sample Preparation: For a liquid sample, Attenuated Total Reflectance (ATR) is the most convenient method. A single drop of the neat liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

For (S)-2-(Bromomethyl)-1-methylpyrrolidine (MW: 178.07 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), will result in isotopic patterns for bromine-containing fragments.

Table 4. Predicted Major Fragments in the Mass Spectrum of (S)-2-(Bromomethyl)-1-methylpyrrolidine.

| m/z | Proposed Fragment | Notes |

| 177/179 | [M-H]⁺ | Loss of a hydrogen atom. Isotopic pattern for one Br. |

| 98 | [M-Br]⁺ | Loss of a bromine radical. |

| 84 | [M-CH₂Br]⁺ | Alpha-cleavage, loss of the bromomethyl radical. |

| 70 | Further fragmentation of the pyrrolidine ring. |

Trustworthiness of Predictions: The fragmentation of cyclic amines is well-documented. Alpha-cleavage, the cleavage of a bond adjacent to the nitrogen atom, is a common pathway. For this molecule, cleavage of the C2-C(H₂Br) bond would lead to the loss of a bromomethyl radical, resulting in a stable iminium ion at m/z 84. The loss of the bromine radical to give a fragment at m/z 98 is also a highly probable event. The mass spectrum of 2-methylpyrrolidine shows a base peak at m/z 70, which could also be a significant fragment here.[5]

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. Electrospray Ionization (ESI) is also suitable, particularly when coupled with liquid chromatography.

-

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

GC-MS Parameters (for EI):

-

GC Column: A non-polar column (e.g., DB-5ms).

-

Injection: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization Energy: 70 eV.

-

Mass Range: 40-300 amu.

-

-

LC-MS Parameters (for ESI):

-

LC Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Ionization Mode: Positive ion mode.

-

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-2-(Bromomethyl)-1-methylpyrrolidine. By leveraging data from structurally similar compounds and established spectroscopic principles, a detailed and reliable characterization framework has been established. The provided experimental protocols offer a self-validating system for researchers to acquire high-quality data. This guide serves as an authoritative resource for the identification and structural elucidation of this important chiral building block in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Methylpyrrolidine. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2019). IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard one (blue line). [Image]. Retrieved January 14, 2026, from [Link]

Sources

(S)-2-(Bromomethyl)-1-methylpyrrolidine as a chiral building block.

(S)-2-(Bromomethyl)-1-methylpyrrolidine: A Comprehensive Technical Guide for the Synthetic Chemist

This guide offers an in-depth technical exploration of (S)-2-(Bromomethyl)-1-methylpyrrolidine, a pivotal chiral building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and vast applications of this versatile molecule, underscoring its significance in the creation of complex, stereochemically defined pharmaceuticals.

The Significance of Chiral Pyrrolidines

Chiral pyrrolidine derivatives are fundamental to modern medicinal and organic chemistry.[1] The five-membered nitrogen-containing ring is a structural motif present in numerous natural products and is a prevalent scaffold in drugs approved by the U.S. Food and Drug Administration (FDA).[1] The chirality, or "handedness," of these molecules is critical, as biological systems like enzymes and receptors are themselves chiral, leading to differential interactions with each enantiomer of a drug.[1] (S)-2-(Bromomethyl)-1-methylpyrrolidine, with its defined stereocenter at the C2 position and a reactive bromomethyl group, is a valuable synthon for introducing the chiral N-methyl-pyrrolidin-2-yl-methyl moiety into more complex molecules.[1]

Synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine

The most prevalent and efficient synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine originates from the naturally occurring and readily available chiral precursor, L-proline. This strategic approach ensures the final product's high enantiomeric purity. The synthesis is typically a multi-step process that can be summarized as follows:

Synthetic Pathway Overview:

Caption: Synthetic pathway from L-Proline.

Detailed Experimental Protocols:

A common route involves the initial reduction of L-proline to (S)-prolinol, followed by N-methylation to yield (S)-1-methylpyrrolidin-2-ylmethanol (also known as N-Methyl-L-prolinol). The final step is the conversion of the hydroxyl group to a bromide.

Step 1: Preparation of (S)-1-Methylpyrrolidin-2-ylmethanol

While various methods exist for the reduction and N-methylation of L-proline, a direct precursor for the final bromination step is commercially available as N-Methyl-L-prolinol.

Step 2: Bromination of (S)-1-Methylpyrrolidin-2-ylmethanol

The conversion of the alcohol to the bromide is a critical step. Several brominating agents can be employed, with the choice often depending on the desired scale, yield, and safety considerations.

-

Method A: Using Carbon Tetrabromide and Triphenylphosphine: This method is a variation of the Appel reaction.

-

Reaction: To a solution of (S)-(1-methylpyrrolidin-2-yl)methanol in dichloromethane at 0°C, triphenylphosphine is added, followed by the careful addition of carbon tetrabromide.[2]

-

Work-up: The reaction mixture is stirred for an hour at room temperature, after which water is added. The organic layer is separated, washed with brine, dried over sodium sulfate, and the solvent is removed. The product is then purified by silica gel chromatography.[2]

-

-

Method B: Using other Brominating Agents: Alternative reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are also effective for this transformation. The choice of reagent can influence the reaction conditions and work-up procedure.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 60365-88-0 | [1][3] |

| Molecular Formula | C₆H₁₂BrN | [3] |

| Molecular Weight | 178.07 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 179.0±13.0 °C (Predicted) | [3] |

| Density | 1.328±0.06 g/cm³ (Predicted) | [3] |

Applications in Asymmetric Synthesis

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a cornerstone in asymmetric synthesis, primarily utilized to introduce a chiral pyrrolidine moiety.

4.1. As a Chiral Building Block:

The reactive bromomethyl group serves as a handle for nucleophilic substitution reactions, allowing for the facile introduction of the chiral pyrrolidine framework into a larger molecule.[1] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where specific stereoisomers are required for biological activity.

4.2. Development of Chiral Ligands and Catalysts:

The pyrrolidine structure is central to many successful organocatalysts and ligands for metal-catalyzed reactions.[1] This building block can be used to create novel catalytic systems for various asymmetric transformations.[1]

4.3. Pharmaceutical Synthesis:

The chiral pyrrolidine motif is found in a multitude of pharmaceutical compounds.[1][4] For instance, derivatives of pyrrolidine are key intermediates in the synthesis of drugs for treating a range of conditions, from viral infections like Hepatitis C to metabolic disorders like type 2 diabetes.[5][6]

Workflow for Synthetic Application:

Caption: General workflow in synthetic applications.

Handling and Storage

-

Safety: (S)-2-(Bromomethyl)-1-methylpyrrolidine should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.

-

Storage: It is recommended to store the compound in a cool, dark place under an inert atmosphere, for instance, in a freezer under -20°C.[3]

Conclusion

(S)-2-(Bromomethyl)-1-methylpyrrolidine stands out as a highly valuable and versatile chiral building block in the field of organic synthesis. Its accessibility from L-proline, combined with the reactivity of its bromomethyl group, provides chemists with a reliable tool for the stereoselective synthesis of complex molecules. This guide has provided a comprehensive overview of its synthesis, properties, and diverse applications, aiming to facilitate its effective use in research and development.

References

A consolidated list of references will be provided at the end of this document.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 3. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine | 60365-88-0 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Synthesis of 2-Substituted Pyrrolidines: Strategies, Mechanisms, and Applications

An In-Depth Technical Guide

Abstract

The 2-substituted pyrrolidine motif is a cornerstone of modern medicinal chemistry and asymmetric catalysis, appearing in numerous FDA-approved pharmaceuticals, natural products, and high-performance organocatalysts.[1][2] Its rigid five-membered ring structure, featuring a stereocenter adjacent to the nitrogen atom, provides a valuable scaffold for introducing molecular complexity and dictating biological interactions. Consequently, the development of robust, efficient, and highly stereoselective methods for its synthesis is of paramount importance to researchers in drug discovery and process development. This technical guide provides a comprehensive overview of the principal strategies for the stereospecific synthesis of 2-substituted pyrrolidines. We will delve into the mechanistic underpinnings of each approach, explaining the causality behind experimental design and catalyst selection. Key methodologies covered include asymmetric catalysis (transition-metal, organo-, and biocatalysis), chiral pool-derived strategies, diastereoselective cycloadditions, and powerful tandem rearrangements. Each section is supported by field-proven insights, detailed experimental protocols for key transformations, and quantitative data to guide synthetic planning.

The Strategic Importance of Stereochemical Control

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For 2-substituted pyrrolidines, the absolute configuration at the C2 position often dictates the molecule's binding affinity and efficacy as a drug or its efficiency and selectivity as a catalyst. Accessing a single enantiomer is therefore not merely an academic exercise but a critical requirement for developing safe and effective chemical entities.[2] This guide is structured around the core strategies employed to achieve this stereochemical control.

Asymmetric Catalysis: The Modern Approach

Asymmetric catalysis offers the most elegant and atom-economical route to enantioenriched compounds, using a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product.

Transition-Metal Catalysis: Hydrogenation and C-H Functionalization

Rhodium and Iridium complexes, paired with chiral ligands, are exceptionally powerful tools for the stereoselective reduction of prochiral precursors.

Core Principle: Asymmetric Hydrogenation The asymmetric hydrogenation of cyclic enamines or N-protected pyrroles provides a direct route to chiral pyrrolidines. The mechanism involves the coordination of the substrate to the chiral metal center, followed by the stereoselective delivery of hydrogen, dictated by the steric and electronic properties of the chiral ligand.[3]

Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Representative Protocol: Asymmetric Hydrogenation of an α-Aryl Enamide [4]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol) and the chiral ferrocene-derived ligand (0.0055 mmol) in dry, degassed DCM (2.0 mL) is stirred for 20 minutes at room temperature.

-

Reaction Setup: The α-aryl enamide substrate (0.5 mmol) is dissolved in DCM (3.0 mL) in a hydrogenation vessel.

-

Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel. The vessel is sealed, purged with hydrogen gas three times, and then pressurized to 50 bar H2.

-

Execution: The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

Workup: Upon completion (monitored by TLC or GC-MS), the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Data Summary: Scope of Rh-Catalyzed Hydrogenation [4]

| Substrate (α-Aryl Enamide) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |

| N-(1-phenylvinyl)acetamide | 1.0 | 12 | >99 | 97.7 |

| N-(1-(4-methoxyphenyl)vinyl)acetamide | 1.0 | 16 | >99 | 96.5 |

| N-(1-(4-chlorophenyl)vinyl)acetamide | 1.0 | 24 | >99 | 95.2 |

| Methyl 2-acetamidoacrylate | 0.5 | 6 | >99 | >99.9 |

Biocatalysis: The Green Chemistry Revolution

Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them highly attractive for sustainable pharmaceutical manufacturing. Transaminases (TAs) and imine reductases (IREDs) have emerged as premier biocatalysts for synthesizing chiral amines.[5][6]

Core Principle: Transaminase-Triggered Cyclization This strategy employs a transaminase to stereoselectively convert a prochiral ω-haloketone into a chiral ω-haloamine. This intermediate then undergoes spontaneous intramolecular cyclization (an SN2 reaction) to form the desired 2-substituted pyrrolidine with high enantiopurity. The choice between an (R)-selective or (S)-selective transaminase allows access to either product enantiomer.[5][7]

Mechanism: Enantio-Complementary Synthesis via Transaminases

Caption: Transaminase-mediated enantio-complementary synthesis.

Representative Protocol: Biocatalytic Synthesis of (R)-2-phenylpyrrolidine [5][7]

-

Reaction Mixture: In a temperature-controlled vessel, potassium phosphate buffer (50 mM, pH 8.5), pyridoxal-5'-phosphate (PLP, 1 mM), and an (R)-selective transaminase (e.g., ATA-255, 10 mg/mL) are combined.

-

Substrate & Donor: Isopropylamine (amine donor, 1.0 M) is added, and the pH is readjusted to 8.5. The substrate, 5-chloro-1-phenyl-1-pentanone (50 mM), is then added as a solution in DMSO (5% v/v).

-

Execution: The reaction is incubated at 30°C with gentle agitation for 24 hours. The reaction progress and enantiomeric excess (ee) are monitored by chiral GC or HPLC.

-

Workup: The reaction mixture is basified to pH >11 with NaOH and extracted with an organic solvent (e.g., methyl tert-butyl ether, MTBE). The organic layers are combined, dried over Na2SO4, and concentrated in vacuo to yield the crude product.

Data Summary: Transaminase-Mediated Synthesis of 2-Arylpyrrolidines [7]

| Substituent (R) | Transaminase | Time (h) | Yield (%) | ee (%) |

| Phenyl | (R)-selective | 24 | 90 | >99.5 (R) |

| Phenyl | (S)-selective | 24 | 85 | >99.5 (S) |

| 4-Chlorophenyl | (R)-selective | 24 | 88 | >99.5 (R) |

| 4-Methoxyphenyl | (R)-selective | 24 | 75 | >99.5 (R) |

Diastereoselective Cycloaddition Reactions

[3+2] cycloaddition reactions, particularly those involving azomethine ylides, are a powerful method for constructing the pyrrolidine ring, capable of generating up to four stereocenters in a single step with high levels of control.[8][9]

Core Principle: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition An azomethine ylide, typically generated in situ from an α-imino ester, acts as the 1,3-dipole. In the presence of a chiral metal catalyst (often based on Ag(I) or Cu(I)), it reacts with a dipolarophile (an alkene) in a concerted or stepwise fashion. The chiral ligand environment of the metal complex orchestrates the facial selectivity of the approach of the two components, leading to a highly enantioenriched pyrrolidine product.[10][11]

Representative Protocol: Silver-Catalyzed Cycloaddition for a Proline Derivative [8]

-

Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, Ag2CO3 (0.02 mmol) and a chiral phosphoramidite ligand (0.022 mmol) are dissolved in dry toluene (2.0 mL) and stirred for 30 minutes.

-

Reaction Setup: The dipolarophile (e.g., N-tert-butanesulfinyl-1-azadiene, 0.2 mmol) and the α-imino ester (0.24 mmol) are added to the flask.

-

Execution: The reaction mixture is stirred at room temperature for 12-48 hours until the starting material is consumed (monitored by TLC).

-

Workup: The solvent is evaporated, and the residue is directly purified by flash column chromatography on silica gel to afford the densely substituted pyrrolidine.

Data Summary: Diastereoselective 1,3-Dipolar Cycloaddition [8]

| Dipolarophile (Azadiene R group) | α-Imino Ester (R' group) | Yield (%) | d.r. |

| Phenyl | Methyl | 75 | >95:5 |

| 4-Bromophenyl | Methyl | 80 | >95:5 |

| 2-Thienyl | Methyl | 65 | 90:10 |

| Phenyl | Benzyl | 72 | >95:5 |

Tandem Rearrangement Strategies

Tandem reactions that form multiple bonds and stereocenters in a single operation are highly valued for their efficiency. The Aza-Cope/Mannich cyclization is a classic example used to synthesize acyl-substituted pyrrolidines.[12]

Core Principle: Aza-Cope Rearrangement-Mannich Cyclization The reaction is initiated by the formation of an enol iminium ion from an amino alcohol and an aldehyde under acidic conditions. This intermediate undergoes a[13][13]-sigmatropic rearrangement (the aza-Cope rearrangement) to form a new enol and an iminium ion. This is immediately followed by a rapid and irreversible intramolecular Mannich cyclization to forge the pyrrolidine ring. The stereochemistry is often controlled by the chair-like transition state of the rearrangement.[14][15]

Mechanism: The Aza-Cope/Mannich Cascade

Caption: Key stages of the aza-Cope/Mannich tandem reaction.

Representative Protocol: Microwave-Assisted Aza-Cope/Mannich Cyclization [14]

-

Reactant Preparation: The starting amino alcohol (0.5 mmol) is dissolved in a 1:1 mixture of water and acetonitrile (4 mL) in a microwave reaction vial.

-

Reagent Addition: Acetaldehyde (5.0 mmol, 10 equivalents) and formic acid (1.15 mmol, 2.3 equivalents) are added to the vial.

-

Execution: The vial is sealed and heated in a microwave reactor to 100°C for 20 minutes.

-

Workup: The reaction mixture is cooled, basified with 1M NaOH solution, and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Chiral Pool and Auxiliary-Based Methods

These foundational strategies leverage pre-existing chirality to construct the target molecule.

-